

Commercial Suppliers and Technical Guide for (2-Aminopyrimidin-4-yl)methanol

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Compound of Interest

Compound Name: (2-Aminopyrimidin-4-yl)methanol

Cat. No.: B151054

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(2-Aminopyrimidin-4-yl)methanol**, a key building block in medicinal chemistry and drug discovery. It details commercial suppliers, physicochemical properties, and its application in the synthesis of targeted therapies, particularly kinase inhibitors. This guide is intended to be a valuable resource for researchers and professionals involved in the design and development of novel therapeutics.

Commercial Availability

(2-Aminopyrimidin-4-yl)methanol (CAS No: 2164-67-2) is readily available from a variety of commercial suppliers specializing in chemical reagents and building blocks for research and development. The purity of the compound is a critical factor for its use in sensitive applications such as drug synthesis, with most suppliers offering a purity of 97% or higher.

Supplier	Reported Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Sigma-Aldrich (Ambeed)	98% [1]	2164-67-2	C ₅ H ₇ N ₃ O	125.13
CP Lab Safety	min 98% [2]	2164-67-2	C ₅ H ₇ N ₃ O	125.13 [2]
BLD Pharm	---	2164-67-2 [3]	C ₅ H ₇ N ₃ O	125.13 [3]
MySkinRecipes	98% [4]	2164-67-2 [4]	C ₅ H ₇ N ₃ O	125.13 [4]
Amadis Chemical Co., Ltd.	97% [5]	2164-67-2 [5]	C ₅ H ₇ N ₃ O	---
AA Blocks	---	2164-67-2 [6]	C ₅ H ₇ N ₃ O	125.1286 [6]

Note: Purity and availability may vary. It is recommended to contact the suppliers directly for the most current information and to request a certificate of analysis.

Physicochemical Properties and Quality Control

A thorough understanding of the physicochemical properties of **(2-Aminopyrimidin-4-yl)methanol** is essential for its proper handling, storage, and use in chemical reactions.

Property	Value
Molecular Formula	C ₅ H ₇ N ₃ O
Molecular Weight	125.13 g/mol
Appearance	Powder or liquid [5]
Melting Point	145°C [6]
Storage Conditions	2-8°C, in a dark place under an inert atmosphere [1]
SMILES	<chem>NCC1=NC=C(CO)C=N1</chem>

Quality Control:

To ensure the identity and purity of **(2-Aminopyrimidin-4-yl)methanol**, a series of analytical tests should be performed. These typically include:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are used to confirm the chemical structure of the molecule. For the closely related compound, (2-Aminopyridin-4-yl)-methanol, characteristic ^1H NMR shifts in DMSO-d_6 are observed at (δ , ppm): 4.36 (s, 2H), 5.19 (s, 1H), 5.78 (s, 2H), 6.40 (d, 1H), 6.46 (s, 1H), 7.81 (d, 1H). The ^{13}C NMR spectrum shows peaks at (δ , ppm): 62.3, 105.2, 110.3, 147.7, 152.7, 160.3[7]. Similar characteristic peaks would be expected for **(2-Aminopyrimidin-4-yl)methanol**.
- **High-Performance Liquid Chromatography (HPLC):** HPLC is employed to determine the purity of the compound. A typical method for aminopyridine derivatives involves a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol[8][9][10].
- **Mass Spectrometry (MS):** Mass spectrometry is used to confirm the molecular weight of the compound.
- **Certificate of Analysis (CoA):** A CoA from the supplier should be reviewed to verify the identity, purity, and other quality parameters of the specific batch.

Application in Drug Discovery: A Building Block for Kinase Inhibitors

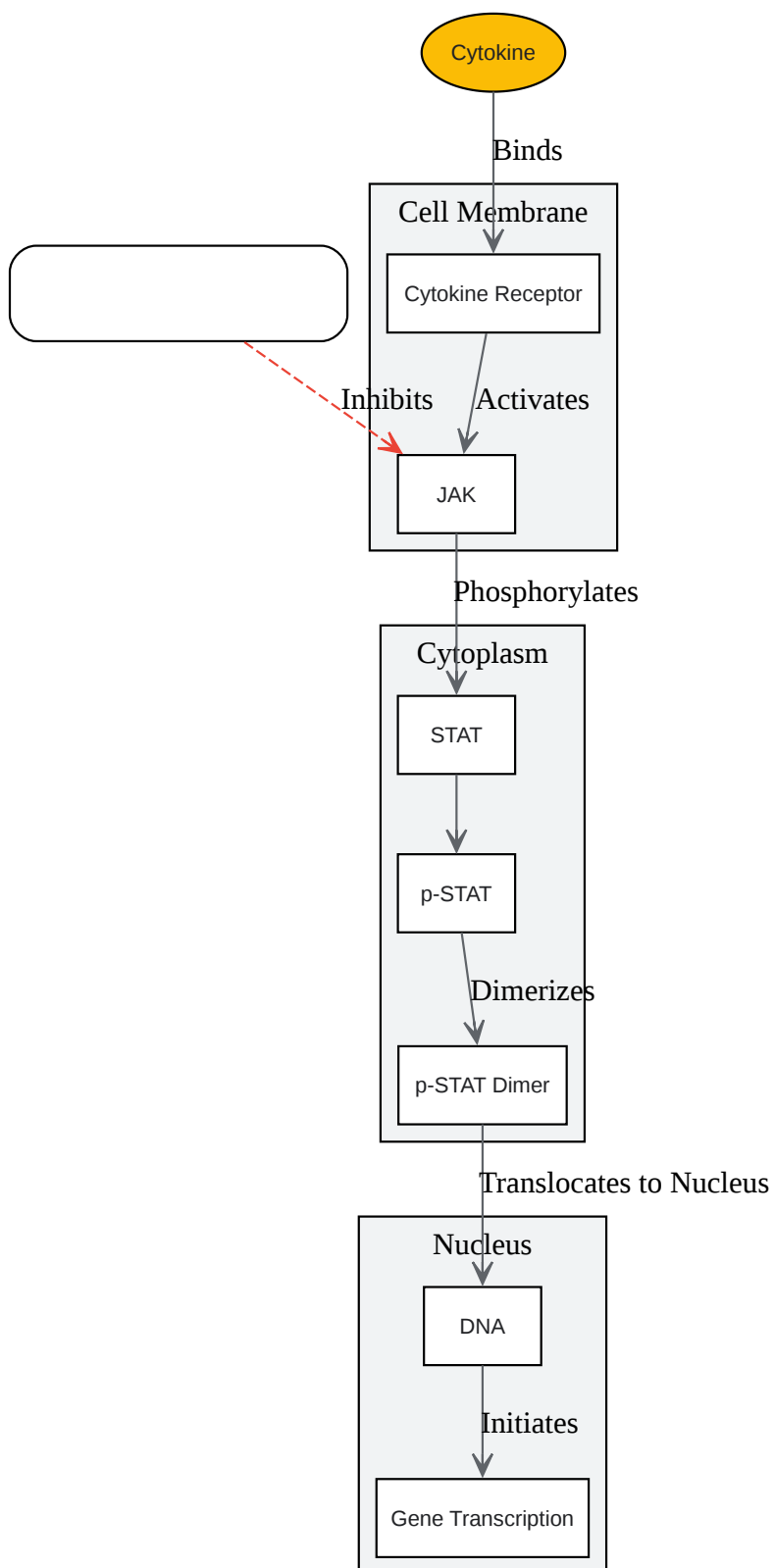
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in a variety of kinase inhibitors. **(2-Aminopyrimidin-4-yl)methanol** serves as a versatile starting material for the synthesis of these inhibitors, which are designed to target specific signaling pathways implicated in diseases such as cancer and inflammatory disorders.

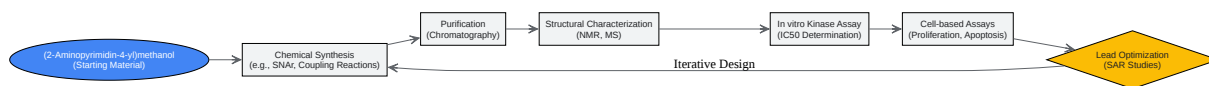
Role in Targeting Kinase Signaling Pathways

Kinases are a class of enzymes that play a crucial role in cell signaling by catalyzing the transfer of a phosphate group to specific substrate molecules. Dysregulation of kinase activity is a hallmark of many diseases, making them attractive targets for therapeutic intervention. The

2-aminopyrimidine core can be elaborated with various substituents to create potent and selective inhibitors of specific kinases.

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a key signaling cascade involved in immunity, cell proliferation, and apoptosis[11][12]. Aberrant JAK-STAT signaling is associated with various cancers and autoimmune diseases[12]. 2-aminopyridine and 2-aminopyrimidine derivatives have been successfully developed as selective JAK2 inhibitors[11][13].





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